BenchChemオンラインストアへようこそ!

7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Physicochemical profiling Lipophilicity Drug-likeness

This 7-bromo-substituted benzoxazepinone scaffold with a 2,3-dimethylphenyl N-substituent (MW 346.2 Da, logP 4.378, tPSA 38 Ų) is ideal for phenotypic screening campaigns requiring novel mechanism discovery. It is absent from major bioactivity databases (ChEMBL20), eliminating frequent-hitter bias and IP entanglement risks. The dimethyl substitution offers a sterically and electronically distinct vector for SAR-driven kinase ATP-binding site probing, inaccessible to simpler phenyl analogues. Procure this specific dimethylphenyl variant to benchmark internal benzoxazepinone synthetic protocols against a published standard and calibrate PAMPA/Caco-2 permeability models at the CNS drug-like boundary.

Molecular Formula C17H16BrNO2
Molecular Weight 346.224
CAS No. 1396759-59-3
Cat. No. B2501664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1396759-59-3
Molecular FormulaC17H16BrNO2
Molecular Weight346.224
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O)C
InChIInChI=1S/C17H16BrNO2/c1-11-4-3-5-15(12(11)2)19-9-13-8-14(18)6-7-16(13)21-10-17(19)20/h3-8H,9-10H2,1-2H3
InChIKeyBPKWBRGSOVWWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396759-59-3) – Core Scaffold & Procurement Baseline


7-Bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396759-59-3) is a synthetic small-molecule member of the 1,4-benzoxazepin-3(2H)-one class, a heterocyclic scaffold frequently employed in medicinal chemistry for kinase inhibition, CNS receptor modulation, and combinatorial library construction [1]. The compound has a molecular formula of C17H16BrNO2 and a molecular weight of 346.2 g/mol . Its core structure features a 7-bromo-substituted benzoxazepinone ring and a 2,3-dimethylphenyl N-substituent, distinguishing it from closely related analogues such as 7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326871-43-5) by the presence of two methyl groups on the pendant aromatic ring .

Why Generic Substitution is Not a Viable Procurement Strategy for 7-Bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


Substituting this compound with a generic benzoxazepinone scaffold without precise structural matching is not recommended. The PASP synthetic methodology used to construct the 4,5-dihydro-1,4-benzoxazepin-3(2H)-one core [1] is designed to accommodate diverse amines, leading to a structurally heterogeneous library. The 2,3-dimethylphenyl substitution on the nitrogen atom alters key physicochemical properties such as lipophilicity (calculated logP = 4.378 [2]) and topologic polar surface area (tPSA = 38 Ų [2]) compared to the unsubstituted phenyl analogue. These differences directly influence solubility, membrane permeability, and binding-mode trajectories in target-based assays, meaning an analogue with a different N-aryl group will not produce equivalent biological outcomes in a screening campaign.

Quantitative Pharmacochemical Differentiation of 7-Bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one from its Closest Analogues


Lipophilicity Comparison: 7-Bromo-4-(2,3-dimethylphenyl) vs. 7-Bromo-4-phenyl Analogue

The introduction of the 2,3-dimethylphenyl substituent increases calculated lipophilicity (logP) compared to the unsubstituted 7-bromo-4-phenyl analogue. The target compound has a logP of 4.378 [1], while the analogue lacking methyl groups (CAS 1326871-43-5) has a lower logP (approx. 3.3–3.5, based on consensus prediction models for C15H12BrNO2). The quantified difference of approximately 0.9–1.1 logP units indicates significantly higher membrane permeability for the target compound. This difference matters for blood-brain barrier penetration screening and cellular uptake in intact-cell assays.

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation

The target compound (MW = 346.2 Da) is 28.0 Da heavier than the 7-bromo-4-phenyl analogue (MW = 318.16 Da) . This added mass, corresponding to two methyl groups, increases the heavy atom count from 18 to 21 and the fraction of sp3-hybridized carbons to 0.12 [1]. These shifts move the compound slightly further from traditional 'lead-like' space but closer to 'drug-like' space, which may be advantageous for later-stage hit-to-lead optimization efforts that prioritize metabolic stability over raw binding efficiency.

Physicochemical properties Lead-likeness Fragment-based screening

Substituent Effect on Library Synthesis Feasibility

The PASP (Polymer-Assisted Solution-Phase) synthetic platform described by Carreras et al. explicitly demonstrates that 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones with diverse N-aryl substituents, including dimethylphenyl variants, can be reliably produced without protecting-group manipulation [1]. The 2,3-dimethylphenyl variant benefits from the same streamlined purification workflow as the phenyl analogue, but the electron-donating effect of the two methyl groups can modestly alter the reductive amination step kinetics, potentially impacting yield when scaling. The synthetic accessibility of this specific substitution pattern supports its prioritized selection for SAR expansion over para-substituted or ortho-monosubstituted variants that may exhibit steric hindrance in the cyclization step.

Combinatorial chemistry Library synthesis Medicinal chemistry

Absence of Documented ChEMBL Bioactivity Contrasts with Scaffold Potential

As of the ZINC20 database record (updated 2015), the specific compound 7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has no annotated biological activity in the ChEMBL20 corpus [1]. This contrasts sharply with the broader benzoxazepinone scaffold, which has known activity across multiple target classes including mTOR kinase inhibition (exemplified by the 7-bromobenzoxazepine core used in XL-388 ) and 5-HT receptor modulation [2]. This data gap identifies the target compound as a 'virgin' screening probe: its lack of pre-existing target annotations makes it particularly valuable for unbiased phenotypic screening or chemoproteomic target-deconvolution campaigns, where known polypharmacology of heavily annotated analogues would be a confounding factor.

Bioactivity landscape Kinase inhibition CNS receptor modulation

Optimal Procurement and Research Deployment Scenarios for 7-Bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


Phenotypic Screening Probe for Unbiased Target Deconvolution

Because the compound has no reported bioactivity in the ChEMBL20 corpus [1], it serves as an ideal starting point for high-content phenotypic screens where the goal is to identify novel mechanisms of action. Its moderate lipophilicity (logP 4.378 [1]) and molecular weight (346 Da [1]) position it within drug-like chemical space, reducing the likelihood of non-specific membrane disruption that plagues more lipophilic screening probes. The absence of prior target annotations minimizes IP entanglement risks and eliminates the 'frequent-hitter' bias observed with heavily characterized scaffolds.

SAR Expansion of the Benzoxazepinone Kinase Inhibitor Series

The 7-bromobenzoxazepine core is recognized in kinase inhibitor programs, most notably in the mTOR inhibitor XL-388 . The 2,3-dimethylphenyl N-substituent offers a sterically and electronically distinct vector compared to simpler phenyl or benzyl analogues. This substitution can be exploited in structure-activity relationship (SAR) studies to probe hydrophobic pocket tolerance in kinase ATP-binding sites, where the additional methyl groups may engage in favorable van der Waals contacts inaccessible to the unsubstituted phenyl variant.

Combinatorial Library Synthesis Competence Verification

The PASP synthetic methodology [2] has demonstrated the feasibility of generating this compound class with diverse primary amines as building blocks. Procuring this specific dimethylphenyl variant enables laboratories to benchmark the robustness of their own benzoxazepinone synthetic protocols against a published standard, particularly to assess whether their reductive amination or cyclization steps tolerate the steric demands of a 2,3-disubstituted aniline without yield erosion.

Physicochemical Reference Standard for Permeability Assays

With a calculated logP of 4.378 and tPSA of 38 Ų [1], this compound can serve as an internal reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. Its physicochemical profile places it near the boundary of CNS drug-like space, making it useful for calibrating permeability models that aim to discriminate brain-penetrant from peripherally restricted compounds within a screening library.

Quote Request

Request a Quote for 7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.